2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Difluoroacetate Moiety: The difluoroacetate group can be introduced through esterification reactions involving difluoroacetic acid and an appropriate alcohol, such as 2-oxo-2-phenylethanol.
Coupling Reactions: The final step involves coupling the thiazole derivative with the difluoroacetate ester under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the phenyl group or the thiazole ring, using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation Reactions: Oxidized products such as phenyl ketones or sulfoxides.
Reduction Reactions: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and difluoroacetate moiety can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-acetate: Similar structure but lacks the difluoro group.
2-oxo-2-phenylethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the difluoroacetate and thiazole moieties, which can impart distinct chemical and biological properties. The difluoro group can enhance the compound’s stability and lipophilicity, while the thiazole ring can contribute to its biological activity.
Properties
CAS No. |
2742652-61-3 |
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Molecular Formula |
C13H8ClF2NO3S |
Molecular Weight |
331.7 |
Purity |
90 |
Origin of Product |
United States |
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